Molecular Weight and Lipophilicity Differentiation Relative to Unsubstituted Benzamide Analog
The target compound (MW = 356.3 g/mol; XLogP3-AA = 1.5) differs from the unsubstituted benzamide analog N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide (MW = 320.35 g/mol; XLogP3-AA not publicly available from authoritative sources) by the presence of two fluorine atoms, which increase molecular weight by approximately 36 Da and are expected to modulate lipophilicity and metabolic stability [1]. This computed physicochemical distinction supports analytical identity verification during procurement but does not constitute biological potency evidence [1].
| Evidence Dimension | Computed molecular weight |
|---|---|
| Target Compound Data | 356.3 g/mol (PubChem CID 42142553) |
| Comparator Or Baseline | 320.35 g/mol for unsubstituted analog (molecular formula C18H16N4O2; data from vendor listing—not independently verified) |
| Quantified Difference | ΔMW ≈ 36 Da (attributable to two fluorine atoms replacing two hydrogen atoms) |
| Conditions | Computed by PubChem 2.1; no experimental measurement available |
Why This Matters
The molecular weight difference provides a basic analytical handle for LC-MS identity confirmation, but is insufficient to justify preferential selection.
- [1] PubChem Compound Summary for CID 42142553, 2026. View Source
